molecular formula C5H10ClN B12829352 2,3,4,5-Tetrahydropyridine hydrochloride CAS No. 21282-38-2

2,3,4,5-Tetrahydropyridine hydrochloride

Cat. No.: B12829352
CAS No.: 21282-38-2
M. Wt: 119.59 g/mol
InChI Key: WTXDLFAYUNBHII-UHFFFAOYSA-N
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Description

Context within Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocyclic compounds are a vast and vital class of organic molecules that form the structural core of countless natural products and synthetic substances. researchgate.netresearchgate.netsamdc.edu.in These cyclic structures, where one or more carbon atoms in a ring are replaced by a nitrogen atom, are fundamental to fields ranging from medicinal chemistry to materials science. samdc.edu.inmdpi.com Within this broad family, pyridine (B92270) and its reduced derivatives, such as tetrahydropyridines (THPs), are of particular interest. auctoresonline.orgmsu.edu

Tetrahydropyridine (B1245486) exists in three structural isomers, distinguished by the position of the double bond within the ring. wikipedia.orgauctoresonline.org

Table 1: Structural Isomers of Tetrahydropyridine

Isomer Alternative Name Chemical Structure (SMILES)
1,2,3,4-Tetrahydropyridine Δ²-Piperideine C1CC=CNC1 wikipedia.org
1,2,3,6-Tetrahydropyridine Δ³-Piperideine C1CNCC=C1 wikipedia.org

2,3,4,5-Tetrahydropyridine, as the Δ¹-piperideine isomer, is an imine that plays a distinct role within this group. wikipedia.org While many substituted tetrahydropyridines are found in nature, the parent compounds are less common but are crucial as synthetic intermediates. wikipedia.orgauctoresonline.org For instance, the 2,3,4,5-tetrahydropyridine motif is found in analogues of fire ant venom alkaloids. nih.gov The chemistry of these heterocycles is rich and varied; they can be oxidized to form pyridine derivatives or reduced to form piperidines. cymitquimica.comgoogle.com A method for preparing 2,3,4,5-tetrahydropyridine involves the conversion of pentanediamine. google.com This compound and its derivatives are part of the broader landscape of heterocyclic scaffolds that are essential for developing new chemical entities. researchgate.net

Significance as a Fundamental Chemical Scaffold in Synthetic Endeavors

A "chemical scaffold" or "privileged structure" refers to a core molecular framework that can be systematically modified to create a library of compounds with diverse properties. mdpi.comnih.gov 2,3,4,5-Tetrahydropyridine hydrochloride serves as such a scaffold, providing a reliable foundation for building more complex molecular architectures. researchgate.net Its significance stems from the reactive imine functionality and the nucleophilic nitrogen atom, which allow it to participate in a variety of chemical transformations. cymitquimica.com

The utility of 2,3,4,5-tetrahydropyridine as a synthetic building block is well-documented. It is frequently employed in condensation reactions with various organic molecules. orgsyn.org Due to the nucleophilicity of its nitrogen atom, it readily engages in reactions such as alkylation and acylation. cymitquimica.com These characteristics make it a valuable precursor in the synthesis of fine chemicals, agrochemicals, and pharmaceutical agents. cymitquimica.com

Research has demonstrated the versatility of the tetrahydropyridine scaffold in generating novel molecules. For example, synthetic analogues of natural piperideines, based on the 6-alkyl-2,3,4,5-tetrahydropyridine structure, have been synthesized and studied. nih.gov The core structure can also be catalytically hydrogenated to produce piperidine (B6355638) compounds with high efficiency. google.com The ability to alter the core ring system of natural products or their analogues allows for the chemical diversification needed in modern drug discovery. nih.gov The tetrahydropyridine framework is a key component in many biologically active compounds, and its derivatives are continually explored for new applications, underscoring the scaffold's enduring importance in synthetic chemistry. researchgate.netauctoresonline.org

Table 2: Mentioned Chemical Compounds

Compound Name
2,3,4,5-Tetrahydropyridine
This compound
1,2,3,4-Tetrahydropyridine
1,2,3,6-Tetrahydropyridine
6-alkyl-2,3,4,5-tetrahydropyridine
Nitrogen
Carbon
Pyridine
Piperidine
Pentanediamine
Δ¹-Piperideine
Δ²-Piperideine

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

21282-38-2

Molecular Formula

C5H10ClN

Molecular Weight

119.59 g/mol

IUPAC Name

2,3,4,5-tetrahydropyridine;hydrochloride

InChI

InChI=1S/C5H9N.ClH/c1-2-4-6-5-3-1;/h4H,1-3,5H2;1H

InChI Key

WTXDLFAYUNBHII-UHFFFAOYSA-N

Canonical SMILES

C1CCN=CC1.Cl

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for 2,3,4,5 Tetrahydropyridine Hydrochloride and Analogous Tetrahydropyridine Systems

Strategies for the Construction of the 2,3,4,5-Tetrahydropyridine Ring System

The formation of the tetrahydropyridine (B1245486) ring is a key objective in the synthesis of numerous biologically active compounds and chemical building blocks. wikipedia.orgcymitquimica.com Methodologies for its construction are diverse, reflecting the importance of this structural motif.

A direct and industrially applicable method for synthesizing 2,3,4,5-tetrahydropyridine involves the thermal conversion of pentamethylenediamine. google.com This process relies on heating the diamine, either as a pure substance, in an aqueous solution, or in an organic solvent, to induce intramolecular cyclization and elimination of ammonia. google.com The reaction temperature is a critical parameter, typically requiring heating above 120 °C, with preferred temperatures exceeding 170 °C to achieve efficient conversion. google.com The resulting 2,3,4,5-tetrahydropyridine can be subsequently reduced to piperidine (B6355638) or oxidized to pyridine (B92270). google.com This method is noted for its simplicity and environmentally friendly nature, utilizing a readily available starting material. google.com

Table 1: Thermal Conversion of Pentamethylenediamine to 2,3,4,5-Tetrahydropyridine google.com
Starting MaterialSolventTemperatureTime (h)Result
Pentamethylenediamine (94% aq. solution)Water155 °C (oil bath)146.2g of 2,3,4,5-Tetrahydropyridine generated
Pentamethylenediamine (99%)n-Hexadecane220 °C (oil bath)1645.2g of 2,3,4,5-Tetrahydropyridine generated

The reduction of pyridine and its derivatives presents a common pathway to various tetrahydropyridine isomers. While the complete reduction of the pyridine ring typically yields piperidines, partial reduction can afford tetrahydropyridines. clockss.org The choice of reducing agent and substrate is crucial for controlling the degree of saturation. For instance, the reduction of N-alkylpyridinium salts with borohydride (B1222165) reagents can yield 1,2,3,6-tetrahydropyridines. wikipedia.org

A mild and selective method for the dearomatization of N-heteroarenes, including pyridines, utilizes amine borane. nih.gov This approach allows for the synthesis of N-substituted 1,4- and 1,2-dihydropyridines, which are direct precursors that can be further functionalized or reduced to tetrahydropyridines. nih.gov Similarly, the SmI2-H2O system has been shown to rapidly reduce pyridine to piperidine at room temperature, indicating the potential for controlled reduction to intermediate tetrahydropyridine stages under modified conditions. clockss.org Chemo-enzymatic cascades have also been developed, combining the chemical reduction of pyridiniums to tetrahydropyridines (THPs) with a biocatalytic reduction of the C=C bond to access stereodefined piperidines. nih.gov

Ring-closing reactions are fundamental to the synthesis of the tetrahydropyridine core, employing a range of chemical transformations from classical condensations to modern metal-catalyzed processes.

The aza-Wittig reaction provides a powerful, metal-free route for the construction of nitrogen-containing heterocycles. nih.govresearchgate.net In the context of tetrahydropyridine synthesis, this methodology often involves a cascade reaction. The process typically starts with an aza-Wittig reaction between a vinyliminophosphorane and a carbonyl compound (e.g., a ketone) to generate an aza-hexatriene intermediate in situ. nih.gov This transient species then undergoes a 6π-electrocyclization to form a 1,6-dihydropyridine. nih.gov These dihydropyridines are versatile intermediates that can be subsequently reduced to the corresponding tetrahydropyridine derivatives. This protocol is valued for its mild reaction conditions and broad functional group tolerance. nih.gov

Transition metal catalysis offers highly efficient and selective methods for constructing complex tetrahydropyridine systems.

Rhodium(I)-catalyzed C-H Activation: A notable strategy is a one-pot cascade reaction initiated by the Rhodium(I)-catalyzed C-H activation of α,β-unsaturated imines. nih.govnih.govacs.org This is followed by coupling with an alkyne to form an azatriene intermediate, which undergoes an in-situ electrocyclization to yield a 1,2-dihydropyridine. nih.gov This dihydropyridine (B1217469) is not isolated but is subsequently reduced via an iminium intermediate using an acid and a borohydride source to afford highly substituted 1,2,3,6-tetrahydropyridines. nih.gov This versatile reaction cascade achieves high yields and excellent diastereoselectivities, allowing for the creation of multiple stereocenters in a single operation. nih.govacs.org

Table 2: Selected Examples of Rh(I)-Catalyzed Synthesis of Tetrahydropyridines nih.gov
Imine SubstrateAlkyne SubstrateTetrahydropyridine ProductYield (%)Diastereomeric Ratio (dr)
(E)-N,1-diphenylmethanimine derivative1-hexyneall-cis-6a95>20:1
(E)-N-(4-methoxyphenyl)-1-phenylmethanimine derivative1-hexyneall-cis-6b90>20:1
(E)-1-phenyl-N-(p-tolyl)methanimine derivativephenylacetylene6c8510:1
(E)-N,1,2-triphenylmethanimine derivative1-hexyneall-cis-6e91>20:1
(E)-N-benzyl-1,2-diphenylmethanimine derivative1-hexyneall-cis-6f92>20:1

Palladium-catalyzed Heck reactions: The intramolecular Heck reaction is another powerful tool for tetrahydropyridine synthesis. acs.orgnih.gov A 6-endo-selective alkyl-Heck reaction catalyzed by palladium has been developed to provide access to 5-phenyl-1,2,3,6-tetrahydropyridine (B8789250) derivatives from unactivated alkyl iodides. acs.org This transformation proceeds via a hybrid palladium-radical mechanism and demonstrates excellent selectivity for the 6-endo cyclization product over the alternative 5-exo pathway. acs.org The reaction tolerates a variety of functional groups, making it a valuable method for constructing these important heterocyclic scaffolds. acs.org

Intramolecular ring-closing reactions are a classic and effective strategy for forming cyclic structures. For 2,3,4,5-tetrahydropyridine, a key preparative method involves the base-induced dehydrochlorination of N-chloropiperidine. orgsyn.org In this procedure, piperidine is first converted to N-chloropiperidine. orgsyn.org Subsequent treatment with a strong base, such as potassium hydroxide (B78521) in boiling ethanol, promotes an intramolecular elimination reaction. orgsyn.org This ring-closing reaction forms the imine double bond between the nitrogen and the adjacent carbon, yielding 2,3,4,5-tetrahydropyridine. orgsyn.org Due to its reactivity, the monomeric imine readily trimerizes upon standing to form α-tripiperidein, a more stable solid from which the monomer can be regenerated if needed. orgsyn.org

The principle of intramolecular condensation, such as the aldol (B89426) condensation, can also be conceptually applied. libretexts.orgchemistrysteps.com A suitable δ-aminoketone, under basic or acidic conditions, could theoretically cyclize to form the 2,3,4,5-tetrahydropyridine ring after dehydration of the initial cyclic hemiaminal intermediate. The formation of five- and six-membered rings is generally favored in such intramolecular reactions. libretexts.org

Multicomponent Reaction Strategies for the Synthesis of Functionalized Tetrahydropyridines

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecular architectures, including functionalized tetrahydropyridines, in a single step from three or more starting materials. nih.gov These strategies are highly valued for their atom economy, convergence, and ability to rapidly generate molecular diversity. nih.gov

Several MCR approaches have been developed for the synthesis of tetrahydropyridine derivatives. One notable example involves a one-pot, four-component reaction (4CR) that combines a phosphonate, nitriles, aldehydes, and isocyanoacetates to produce highly functionalized 3-isocyano-3,4-dihydro-2-pyridones. bohrium.com This method proceeds through the initial generation of a 1-azadiene, which is then trapped by the isocyanoacetate. bohrium.com

Another approach utilizes a five-component reaction in water, a green and eco-friendly solvent, catalyzed by surfactants like sodium dioctyl sulfosuccinate (B1259242) (SDOSS) or sodium dodecyl sulfate (B86663) (SDS). researchgate.net This method demonstrates high diastereoselectivity and involves a proposed tandem inter- and intramolecular Mannich reaction pathway. researchgate.net The use of water as the reaction medium is crucial, as performing the reaction in organic solvents leads to lower yields. researchgate.net

Furthermore, solid acid catalysts, such as polyaniline-zirconium oxide composites, have been employed to facilitate the synthesis of tetrahydropyridines via MCRs, addressing the limitations of traditional methods that often require harsh conditions and expensive catalysts. informahealthcare.com A domino six-step multicomponent reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium (B1175870) acetate (B1210297) has been shown to produce polysubstituted 1,4,5,6-tetrahydropyridines with high stereoselectivity. nih.gov The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, Mannich reaction, and cyclization. nih.gov

MCR Type Components Catalyst/Conditions Product Type Key Features
Four-componentPhosphonate, nitriles, aldehydes, isocyanoacetatesNot specified3-Isocyano-3,4-dihydro-2-pyridonesHighly diastereoselective. bohrium.com
Five-componentNot specifiedAnionic surfactants (SDOSS, SDS) in waterFunctionalized tetrahydropyridinesEco-friendly, high diastereoselectivity. researchgate.net
Not specifiedNot specifiedPolyaniline-zirconium oxide compositesTetrahydropyridinesGreener, cost-effective method. informahealthcare.com
Six-step dominoAldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, ammonium acetateMethanol, prolonged stirringPolysubstituted 1,4,5,6-tetrahydropyridinesHighly stereoselective, formation of multiple stereogenic centers. nih.gov

Protecting Group and Stereocontrol Strategies in Tetrahydropyridine Synthesis

The synthesis of complex, stereochemically defined tetrahydropyridine derivatives often necessitates the use of protecting groups and strategic approaches to control stereoselectivity. Protecting groups are temporarily introduced to mask reactive functional groups, preventing unwanted side reactions and enabling selective transformations at other sites within the molecule. jocpr.com

In the context of tetrahydropyridine synthesis, protecting groups can direct the diastereoselectivity of reactions. For instance, an efficient synthesis of tetrahydro-3H-pyrrolo[2,3-c]quinolines with four contiguous chiral centers was achieved through a protecting-group-directed intermolecular Michael addition followed by an intramolecular Mannich cyclization. researchgate.net The choice of protecting group can be crucial for achieving high diastereoselectivity (≥99:1). researchgate.net

Stereocontrol is a critical aspect of synthesizing tetrahydropyridines, which often contain multiple chiral centers. Asymmetric synthesis methods are employed to produce enantiomerically enriched products. For example, a highly stereoselective multicomponent reaction for the synthesis of functionalized tetrahydropyridines was developed using a recyclable ionic liquid-supported (S)-proline organocatalyst. mdpi.com This approach yielded products with good to excellent enantiomeric ratios. mdpi.com

The formation of tetrahydropyridines can proceed through intermediates like 2-hydroxypiperidines, and the stereochemistry of the final product is established through a series of stereoselective reactions. nih.gov X-ray diffraction analysis is often used to confirm the stereochemical outcome of these syntheses. nih.gov The choice of reaction conditions and reagents can significantly influence the stereochemical course of the reaction, allowing for the selective formation of specific diastereomers.

Strategy Description Example Application Outcome
Protecting-Group-Directed SynthesisA protecting group guides the stereochemical outcome of a reaction sequence.Synthesis of tetrahydropyrroloquinolines via Michael addition and Mannich cyclization. researchgate.netHigh diastereoselectivity (≥99:1). researchgate.net
Asymmetric OrganocatalysisUse of a chiral organocatalyst to induce enantioselectivity.Multicomponent synthesis of tetrahydropyridines using an (S)-proline-based catalyst. mdpi.comGood to excellent enantiomeric ratios. mdpi.com
Domino Reaction StereocontrolA sequence of reactions where the stereochemistry of each step influences the next.Six-step domino reaction to form polysubstituted 1,4,5,6-tetrahydropyridines. nih.govHighly stereoselective formation of products with multiple stereocenters. nih.gov

Chemical Transformations and Derivatization of the 2,3,4,5-Tetrahydropyridine Nucleus

The 2,3,4,5-tetrahydropyridine ring system is a versatile scaffold that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidation Reactions of the Tetrahydropyridine Ring (e.g., to Pyridine Derivatives, N-oxides)

The oxidation of tetrahydropyridines can lead to the formation of aromatic pyridine derivatives or N-oxides, depending on the oxidizing agent and reaction conditions. The oxidation to pyridines represents an aromatization process. A method has been disclosed for the oxidation of 2,3,4,5-tetrahydropyridine to pyridine. google.com

Pyridine N-oxides are valuable synthetic intermediates. scripps.edu They can be prepared by the oxidation of the corresponding pyridine, and this transformation alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. scripps.eduwikipedia.org The oxidation of pyridines to their N-oxides can be achieved using various reagents, including peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org

Oxidation Product Starting Material General Reaction Type Significance
Pyridine2,3,4,5-TetrahydropyridineAromatizationFormation of a stable aromatic heterocycle. google.com
Pyridine N-oxidePyridine (from tetrahydropyridine)N-OxidationAlters reactivity for further functionalization. scripps.eduarkat-usa.org

Reduction Reactions to Saturated Heterocycles (e.g., Piperidine Compounds)

The reduction of the C=N double bond in the 2,3,4,5-tetrahydropyridine ring leads to the formation of the corresponding saturated piperidine derivatives. This transformation is typically achieved through catalytic hydrogenation.

A described method involves the catalytic hydrogenation of 2,3,4,5-tetrahydropyridine using a skeletal nickel catalyst under hydrogen pressure and elevated temperature. google.com This process has been shown to be highly efficient, with conversion rates of 2,3,4,5-tetrahydropyridine reaching 99% and yields of the resulting piperidine compounds exceeding 95%. google.com The reduction of substituted tetrahydropyridines provides access to a wide array of functionalized piperidines, which are important structural motifs in many biologically active compounds. nih.govorganic-chemistry.org

Reactant Catalyst Conditions Product Conversion/Yield
2,3,4,5-TetrahydropyridineSkeletal Nickel110-140 °C, 3.0-4.0 MPa H₂Piperidine>99% conversion, >95% yield. google.com

Nucleophilic Addition and Substitution Reactions on the Tetrahydropyridine Scaffold (e.g., Alkylation, Acylation)

The imine functionality within the 2,3,4,5-tetrahydropyridine ring is susceptible to nucleophilic attack at the C=N carbon atom. This reactivity allows for a variety of nucleophilic addition and substitution reactions, leading to the introduction of diverse substituents onto the heterocyclic core.

Nucleophilic additions to the tetrahydropyridine scaffold can involve a range of nucleophiles, including organometallic reagents. The stability of the resulting tetrahedral intermediates can be influenced by the structure of the tetrahydropyridine derivative. nih.gov Alkylation and acylation reactions are common methods for derivatization. For instance, C-alkylation of related 1,2-dihydropyridines with alkyl triflates and Michael acceptors can occur with high regioselectivity and diastereoselectivity. researchgate.net

Nucleophilic aromatic substitution can also be a viable strategy for functionalizing the tetrahydropyridine system, particularly when it is part of a larger, appropriately activated aromatic structure. rsc.org The conditions for these reactions, such as the choice of solvent, can significantly impact the selectivity of the transformation. nyu.edu

Reaction Type Reagents Product Type Key Features
Nucleophilic AdditionOrganometallic reagentsSubstituted piperidinesFormation of stable tetrahedral intermediates in some cases. nih.gov
AlkylationAlkyl triflates, Michael acceptorsC-alkylated piperidinesHigh regio- and diastereoselectivity. researchgate.net
AcylationAcylating agentsN- or C-acylated derivativesIntroduction of carbonyl functionalities.
Nucleophilic Aromatic SubstitutionNucleophiles (e.g., phenols)Aryloxy-substituted pyridines (from oxidized tetrahydropyridines)Site-selectivity is dependent on reaction conditions. rsc.org

Condensation Reactions with Activated Carbonyl and Methylene (B1212753) Compounds

The 2,3,4,5-tetrahydropyridine nucleus, being a cyclic imine, can participate in condensation reactions with compounds containing activated carbonyl or methylene groups. These reactions are useful for constructing more complex molecular frameworks.

Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, can be employed. bas.bg This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base. researchgate.net In the context of tetrahydropyridine chemistry, the imine functionality can act as an electrophile, reacting with the nucleophilic species generated from the active methylene compound.

These condensation reactions can be used to build upon the tetrahydropyridine scaffold, leading to the formation of annulated systems or derivatives with extended conjugation. For example, 2,3,4,5-tetrahydropyridine is known to be useful for condensation with β-ketoesters. orgsyn.org Microwave-assisted conditions have also been shown to be effective for promoting condensation reactions between aldehydes and active methylene compounds, often using environmentally benign catalysts like boric acid. nih.gov

Reactant 1 Reactant 2 Reaction Type Product Type Significance
2,3,4,5-Tetrahydropyridineβ-ketoestersCondensationFunctionalized piperidine derivativesC-C bond formation and elaboration of the scaffold. orgsyn.org
Aldehyde/KetoneActive methylene compoundKnoevenagel CondensationAlkenesA general method for C=C bond formation. bas.bgresearchgate.net

Functionalization via Electrophilic Halogenation and Subsequent Hydroxylation

The introduction of functional groups onto the tetrahydropyridine scaffold is a critical step in the synthesis of complex, biologically active molecules. Halogenation serves as a key transformation, installing a versatile handle that can be further manipulated. The presence of a halogen atom can significantly alter a molecule's properties, enhancing lipophilicity, membrane permeability, and metabolic stability. researchgate.net Subsequent hydroxylation of the halogenated intermediate provides a direct route to hydroxylated tetrahydropyridines, which are valuable precursors for a wide range of derivatives.

While direct electrophilic hydroxylation of aromatic rings is often challenging in a laboratory setting, it is a common transformation in biological pathways. libretexts.org In synthetic chemistry, a multi-step approach involving halogenation followed by nucleophilic substitution to introduce a hydroxyl group is often more practical and controllable. The strategic order of these functionalization steps—halogenation and hydroxylation—can be crucial for achieving desired regioselectivity, especially in complex heterocyclic systems. nih.gov

For instance, in related pyridinone systems, direct electrophilic halogenation of a substituted pyridone can lead to an inseparable mixture of regioisomers. nih.gov However, by reversing the sequence—performing C–H hydroxylation on readily available, isomerically pure halopyridine precursors—chemists can achieve exclusive access to a single, desired hydroxylated product. nih.gov This highlights the synthetic utility of using halogenated tetrahydropyridines as pivotal intermediates. The halogen can direct the position of the incoming hydroxyl group, overcoming regioselectivity issues inherent in the direct hydroxylation of the parent heterocycle. This approach allows for the synthesis of specifically functionalized tetrahydropyridine derivatives that would be difficult to access otherwise.

Stereoselective and Diastereoselective Transformations in Tetrahydropyridine Chemistry

The synthesis of tetrahydropyridine derivatives with defined stereochemistry is of paramount importance, as the three-dimensional arrangement of atoms is critical for biological activity. Modern organic synthesis has produced powerful methods for controlling stereoselectivity, leading to the efficient construction of complex, enantiomerically pure tetrahydropyridines. nih.govacs.org

Organocatalytic Domino Reactions:

A significant advancement involves the use of organocatalysis in multicomponent domino reactions. nih.govnih.gov A quinine-derived squaramide catalyst has been shown to efficiently mediate a one-pot, three-component Michael/aza-Henry/cyclization sequence. nih.govresearchgate.net This reaction, involving 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines, generates highly functionalized tetrahydropyridines with three contiguous stereocenters. nih.govnih.govacs.org The process is notable for its high yields and excellent enantiomeric and diastereomeric ratios. nih.govnih.gov The reaction tolerates a variety of substituents on the aryl ring of the β-nitroolefin and can even accommodate heteroaromatic and aliphatic nitroalkenes, demonstrating the broad scope of the methodology. nih.gov

Table 1: Organocatalytic Asymmetric Synthesis of Tetrahydropyridines Data sourced from research on Michael/aza-Henry/cyclization triple domino reactions. nih.gov

EntryNitroolefin Substituent (R)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
14-FC₆H₄88>20:194
24-ClC₆H₄79>20:196
34-BrC₆H₄69>20:197
42-Thienyl91>20:196
5Cyclohexyl32>20:193

Cascade Reactions via C-H Activation:

Table 2: Diastereoselective Synthesis of Tetrahydropyridines via C-H Activation Cascade Data sourced from research on Rh(I)-catalyzed C-H activation–cyclization–reduction cascades. acs.org

ProductSubstituentsOverall Yield (%)Diastereomeric Ratio (dr)
6aR¹=Me, R²=Ph, R³=H95>20:1
6dR¹=Ph, R²=Ph, R³=H92>20:1
6gR¹=Ph, R²=p-Tol, R³=Me85>20:1
6hR¹=Ph, R²=p-An, R³=Me84>20:1
6kR¹=Ph, R²=2-Naph, R³=Me75>20:1

Ring-Expansion Methodologies:

Stereoselective ring-expansion reactions offer an alternative and elegant route to tetrahydropyridines. A metal-free, microwave-assisted ring-expansion of monocyclopropanated pyrroles has been developed, yielding highly functionalized tetrahydropyridine derivatives. acs.orgnih.gov This method relies on a key cyclopropylcarbinyl cation rearrangement, which proceeds with selective cleavage of an endocyclic cyclopropane (B1198618) C-C bond. nih.govacs.org The process is scalable and provides access to various dihydropyridine derivatives in excellent yields, which can be further transformed into valuable building blocks for drug synthesis. acs.orgnih.gov

These diverse and powerful stereoselective methods underscore the significant progress in modern synthetic chemistry, enabling the precise construction of complex tetrahydropyridine architectures for various applications. researchgate.netthieme-connect.demdpi.com

Advanced Spectroscopic and Computational Characterization in Chemical Research

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic analysis is the cornerstone of molecular characterization. For tetrahydropyridine (B1245486) systems, a suite of advanced techniques is used to provide unambiguous structural evidence, from the basic molecular framework to subtle conformational details in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-COSY, NOESY, HSQC-DEPT, HMBC) for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of tetrahydropyridine derivatives in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the chemical environment of hydrogen and carbon atoms, respectively. rsc.orgorientjchem.orgoup.com For instance, in substituted tetrahydropyridines, the proton signals for the aliphatic ring system are typically observed as multiplets in the upfield region of the ¹H NMR spectrum, while the carbon signals appear in the aliphatic region of the ¹³C NMR spectrum. unimi.itnih.gov

To resolve complex structural questions and unambiguously assign signals, a variety of two-dimensional (2D) NMR experiments are employed: youtube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds), which is essential for tracing the connectivity of protons within the tetrahydropyridine ring. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs, allowing for the precise assignment of carbon signals based on their attached, and often more easily assigned, protons. researchgate.netsdsu.edu DEPT (Distortionless Enhancement by Polarization Transfer) experiments, often used in conjunction with HSQC, can further distinguish between CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two to four bonds). youtube.comepfl.ch It is particularly powerful for identifying quaternary carbons and for establishing connectivity between different functional groups or fragments within a molecule. epfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the through-bond correlations seen in COSY, NOESY identifies protons that are close to each other in space, regardless of their bonding. researchgate.net This is crucial for determining the molecule's three-dimensional conformation and stereochemistry. nih.gov

For example, the analysis of a highly functionalized tetrahydropyridine derivative (FTEAA) utilized ¹H and ¹³C NMR to identify key structural features. nih.gov The methylene (B1212753) protons in the piperidine (B6355638) ring were observed as distinct doublets of doublets, and the alkenic carbons of the tetrahydropyridine ring were identified at δ = 97.11 ppm and δ = 137.08 ppm in the ¹³C NMR spectrum. nih.gov Similarly, ¹H NMR data for 6-m-tolyl-2,3,4,5-tetrahydropyridine hydrochloride showed characteristic multiplets for the ring protons. unimi.it

Table 1. Illustrative NMR Spectral Data for a Substituted Tetrahydropyridine Derivative (FTEAA). nih.gov
TechniqueObserved Protons/CarbonsChemical Shift (δ) in ppmSignificance
¹H NMR-NH10.19 (broad singlet)Identifies the amine proton.
¹H NMRPiperidine ring CH₂2.65 and 2.81 (doublet of doublets)Defines the chemical environment of ring methylene protons.
¹³C NMRAlkenic Carbon (C=C-N)137.08Identifies the carbon of the imine-conjugated double bond.
¹³C NMRAlkenic Carbon (C=C-N)97.11Identifies the β-carbon of the enamine system.
¹³C NMRCarbonyl Carbon167.54Confirms the presence and environment of the carbonyl group.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition (e.g., HRESIMS)

High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like electrospray ionization (ESI), is critical for confirming the molecular formula of a synthesized compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition by comparing the experimentally measured mass to the calculated exact mass. For example, the HRMS (ESI) analysis of a pyrrolizine derivative formed from a related cyclic imine provided an observed m/z of 294.0120, which closely matched the calculated value of 294.0124 for the protonated molecule [M+H]⁺, confirming the elemental formula C₁₃H₁₃NO₂Br. nih.gov This level of accuracy is essential for validating the identity of newly synthesized tetrahydropyridine derivatives.

Table 2. Example of High-Resolution Mass Spectrometry (HRMS) Data for a Heterocyclic Compound. nih.gov
CompoundFormulaIonCalculated m/zFound m/z
(RS)-2-Hydroxy-2-(4-bromophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-oneC₁₃H₁₂BrNO₂[M+H]⁺294.0124294.0120

Single Crystal X-ray Diffraction (XRD) Analysis for Precise Solid-State Structure Determination and Conformational Studies

Single crystal X-ray diffraction (XRD) offers the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique provides exact atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high precision. For tetrahydropyridine derivatives, XRD analysis is invaluable for establishing the conformation of the six-membered ring (e.g., boat, chair, or twist-chair) and the relative orientation of any substituents. nih.gov

Furthermore, XRD reveals the details of intermolecular interactions in the crystal lattice, such as hydrogen bonding and van der Waals forces. mdpi.comnih.gov In the case of a hydrochloride salt, XRD can confirm proton transfer to the nitrogen atom and detail the hydrogen-bonding network involving the chloride counter-ion. mdpi.com In a study of a functionalized tetrahydropyridine (FTEAA), XRD analysis revealed that the tetrahydropyridine ring adopted a "flattened boat" conformation. nih.gov The analysis also detailed how molecules were arranged in dimers via C–H···F and C–H···O hydrogen bonds, which were further stabilized by intermolecular C–H···π interactions. nih.gov

Table 3. Selected Structural Insights from Single Crystal XRD of a Functionalized Tetrahydropyridine (FTEAA). nih.gov
Structural ParameterFindingSignificance
Ring Conformation"Flattened boat" conformationDefines the 3D shape of the core heterocyclic ring.
Puckering Amplitude0.681 (2) ÅQuantifies the degree of non-planarity of the ring.
Intermolecular InteractionsC–H···F and C–H···O hydrogen bondsExplains the forces governing crystal packing.
Supramolecular AssemblyFormation of R₂²(8) and R₂(14) loop motifsDescribes the higher-order structure formed by intermolecular bonding.

Theoretical and Computational Chemistry Approaches to Tetrahydropyridine Systems

Alongside experimental techniques, theoretical and computational methods provide a powerful lens for examining molecular systems. These approaches can predict properties that are difficult to measure experimentally and offer deep mechanistic insights into molecular behavior and reactivity. wikipedia.org

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgimperial.ac.uk It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. youtube.com For tetrahydropyridine systems, DFT calculations are widely used to:

Optimize Molecular Geometry: Predict the lowest energy conformation of a molecule, including bond lengths and angles, which can be compared with experimental data from XRD. eurjchem.com

Predict Spectroscopic Data: Calculate NMR chemical shifts and vibrational frequencies (IR/Raman), which aids in the interpretation of experimental spectra. nih.gov

Analyze Electronic Properties: Determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential maps. eurjchem.comresearchgate.net These properties are crucial for understanding a molecule's reactivity, stability, and intermolecular interaction sites. nih.gov For example, DFT studies on dihydropyridones have shown that the central ring adopts a half-chair conformation and have been used to analyze the effect of substituents on the molecule's electronic properties and charge distribution. eurjchem.com

Molecular Dynamics (MD) Simulations for Investigating Intermolecular Interactions and Conformational Landscapes

While DFT provides a static, time-independent picture, Molecular Dynamics (MD) simulations allow for the study of the physical movements of atoms and molecules over time. youtube.comuni-koeln.de By numerically solving Newton's equations of motion, MD simulations generate a trajectory that reveals the dynamic evolution of the system. uni-koeln.de This approach is particularly useful for:

Exploring Conformational Landscapes: A molecule can exist in multiple conformations that are close in energy. MD simulations can explore these different states and the transitions between them, providing a more complete picture than a single static structure. nih.gov

Investigating Intermolecular Interactions: MD is extensively used to study how a molecule interacts with its environment, such as solvent molecules or a biological receptor. nih.gov For tetrahydropyridine hydrochloride, MD simulations could model its interaction with water molecules, revealing details about the hydration shell and the stability of the ion pair in solution.

Understanding Dynamic Processes: MD can simulate processes like ligand binding or conformational changes that are fundamental to chemical and biological function. nih.govyoutube.com

Together, DFT and MD simulations provide a powerful computational toolkit that complements experimental data, offering a complete and dynamic picture of the molecular properties of tetrahydropyridine hydrochloride and related systems. nih.gov

Quantum Chemical Calculations for Mechanistic Insights and Reaction Pathway Elucidation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for investigating the intricacies of chemical reactions at a molecular level. nih.govyoutube.com These computational methods allow for the exploration of reaction mechanisms, the identification of transient intermediates, and the determination of transition state geometries and energies. For a molecule such as 2,3,4,5-Tetrahydropyridine hydrochloride, quantum chemical calculations can provide profound insights into its reactivity.

The application of DFT can elucidate the pathways of reactions involving the tetrahydropyridine ring. For instance, in reactions such as N-alkylation or N-acylation, where the nitrogen atom acts as a nucleophile, computational models can map out the potential energy surface of the reaction. cymitquimica.com This mapping helps in understanding the step-by-step process of bond formation and breaking.

Furthermore, these calculations can predict the feasibility of different reaction pathways by comparing their activation energies. A common approach involves locating the transition state structures that connect reactants to products. nih.gov The energy barrier associated with each transition state is a critical determinant of the reaction rate. For this compound, this could involve studying its stability and potential rearrangement pathways, such as the trimerization of the free base, 2,3,4,5-tetrahydropyridine, which is known to occur. orgsyn.org

Theoretical investigations can also shed light on the role of solvents and catalysts in a given reaction. By including solvent molecules in the computational model, it is possible to simulate their influence on the reaction's energetics and mechanism. This is particularly relevant for the hydrochloride salt, where the chloride ion and protic solvents can play a significant role in the reaction dynamics.

A theoretical study on a related system, the reaction of 2,3,7,8-tetrachlorodibenzofuran (B131793) with hydrogen peroxide, demonstrated the use of DFT to investigate nucleophilic aromatic substitution. nih.gov The study identified molecular complexes and transition states, showcasing how these computational methods can unravel complex reaction mechanisms, an approach that is equally applicable to understanding the reactivity of 2,3,4,5-tetrahydropyridine. nih.gov

Computational Prediction of Chemical Properties and Reaction Outcomes

Computational chemistry offers a suite of methods for the in silico prediction of a wide range of chemical and physical properties, which can guide experimental work and provide a deeper understanding of molecular behavior. nih.govnih.gov For 2,3,4,5-Tetrahydropyridine and its hydrochloride salt, various molecular descriptors and properties can be calculated to predict its behavior in different chemical environments.

These computational predictions are valuable in fields like drug discovery and materials science for screening potential candidates and optimizing their properties. nih.govnih.gov The predicted properties can include electronic, steric, and thermodynamic parameters.

Interactive Table of Predicted Properties for 2,3,4,5-Tetrahydropyridine

PropertyPredicted ValueMethod/SourceSignificance
Topological Polar Surface Area (TPSA)12.36 ŲChemSceneRelates to drug transport properties and bioavailability. chemscene.com
Octanol/Water Partition Coefficient (LogP)1.241Crippen Method, ChemSceneIndicates the lipophilicity of the molecule, affecting its solubility and membrane permeability. chemscene.comchemeo.com
Hydrogen Bond Acceptors1ChemSceneThe nitrogen atom can accept a hydrogen bond, influencing intermolecular interactions. chemscene.com
Hydrogen Bond Donors0ChemSceneThe free base has no hydrogen bond donors. chemscene.com
Molar Mass83.134 g·mol⁻¹WikipediaFundamental physical property. wikipedia.org
Standard Gibbs Free Energy of Formation (gf)170.12 kJ/molJoback MethodThermodynamic stability of the compound. chemeo.com
Enthalpy of Formation (hf)56.88 kJ/molJoback MethodHeat change during the formation of the compound from its elements. chemeo.com
Boiling Point (tb)390.88 KJoback MethodPhysical property indicating volatility. chemeo.com

These predicted values provide a quantitative basis for understanding the physicochemical profile of 2,3,4,5-tetrahydropyridine. For the hydrochloride salt, these properties would be modulated by the presence of the counter-ion, affecting aspects like solubility and reactivity.

Computational models are also increasingly used to predict the outcomes of chemical reactions. nih.gov By analyzing the electronic structure and properties of reactants, it is possible to forecast the likely products and even estimate the potential yield under specific conditions. For this compound, this could involve predicting the products of its reactions with various electrophiles or its behavior under different pH conditions.

Supramolecular Assembly Exploration via Hirshfeld Surface Analysis

The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. erciyes.edu.trnih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. erciyes.edu.tragosr.com

Interactive Table of Typical Intermolecular Contact Contributions in Tetrahydropyridine Derivatives

Intermolecular ContactTypical Contribution (%)Significance in Crystal Packing
H···H27.0 - 41.1Represents a large portion of the surface area, contributing to van der Waals forces. erciyes.edu.tragosr.comerciyes.edu.tr
C···H/H···C8.2 - 26.3Indicates van der Waals interactions and weak C-H···π interactions. erciyes.edu.tragosr.comerciyes.edu.tr
O···H/H···O11.9 - 16.9Signifies the presence of hydrogen bonding involving oxygen atoms (if present in substituents). erciyes.edu.tragosr.com
N···H/H···N9.7 - 38.3Represents crucial hydrogen bonding that often directs the supramolecular assembly. agosr.comerciyes.edu.tr
Cl···H/H···Cl14.1Indicates the presence of halogen bonding or other interactions involving chlorine. agosr.com

In the context of this compound, Hirshfeld surface analysis would be invaluable for understanding how the chloride ion is integrated into the crystal lattice and how it influences the network of hydrogen bonds. The analysis would quantify the contributions of N-H···Cl, C-H···Cl, and other potential non-covalent interactions, providing a complete picture of the forces governing its solid-state structure.

Role and Applications in Advanced Organic Synthesis and Chemical Sciences

Utilization as a Versatile Building Block in the Construction of Complex Organic Molecules

2,3,4,5-Tetrahydropyridine serves as a fundamental building block in the synthesis of diverse chemical structures, particularly in the creation of pharmaceuticals and agrochemicals. cymitquimica.com The reactivity of its C=N double bond (imine functionality) allows it to participate in various chemical transformations, including nucleophilic additions, alkylations, and acylations. cymitquimica.com This versatility makes it a valuable starting material for constructing more elaborate molecular architectures.

A key application is in condensation reactions with compounds containing active methylene (B1212753) groups. For instance, it readily reacts with β-ketoacids and β-ketoesters, providing a pathway to functionalized heterocyclic systems. orgsyn.org Furthermore, its utility extends to the synthesis of complex macrocycles. It has been employed as a crucial "Western half" building block in the rational synthesis of hydroporphyrins like chlorins and oxochlorins, which are vital pigments in biological systems and have applications in various fields. nih.gov The synthesis of 2,3,4,5-tetrahydro-1,3,3-trimethyldipyrrin, a key precursor for these hydroporphyrins, highlights the strategic importance of the tetrahydropyridine (B1245486) core in multi-step total synthesis. nih.gov

The following table summarizes examples of molecular classes constructed using the 2,3,4,5-tetrahydropyridine scaffold.

Table 1: Examples of Molecular Classes Synthesized from 2,3,4,5-Tetrahydropyridine

Target Molecule Class Synthetic Utility Reference(s)
Pharmaceuticals & Agrochemicals General building block for bioactive compounds. cymitquimica.com
Functionalized Heterocycles Condensation with β-ketoacids and β-ketoesters. orgsyn.org

Precursor Chemistry: Transformation to Other Nitrogen-Containing Heterocyclic Systems (e.g., Piperidine (B6355638), Pyridine (B92270), Fused Ring Systems)

The 2,3,4,5-tetrahydropyridine ring is a valuable precursor that can be chemically transformed into other important nitrogen-containing heterocycles. These transformations typically involve oxidation to achieve aromaticity or reduction to create saturated rings.

Piperidines: The most direct transformation is the reduction of the imine double bond in the tetrahydropyridine ring to yield the corresponding saturated piperidine derivative. This conversion is a common step in synthetic sequences where the tetrahydropyridine moiety is formed as an intermediate. For example, the reduction of quaternary pyridinium (B92312) salts can sometimes yield tetrahydropyridines, which can be further reduced to the piperidine scaffold using reagents like sodium borohydride (B1222165). nih.gov

Pyridines: Aromatization of the tetrahydropyridine ring leads to the formation of pyridine derivatives. This oxidation process can be achieved using various chemical oxidants and is a method to introduce the stable pyridine core into a molecule late in a synthetic sequence. cymitquimica.com

Fused Ring Systems: The reactivity of the tetrahydropyridine core enables its use in cycloaddition reactions to construct more complex, fused polycyclic systems. The imine functionality can participate as a dienophile in imine Diels-Alder reactions, reacting with dienes to form bicyclic tetrahydropyridine derivatives. wikipedia.org These products can then serve as scaffolds for further elaboration into complex fused-ring alkaloids and other natural products. Additionally, the tetrahydropyridine structure is a component of larger, fused heterocyclic systems synthesized for medicinal chemistry research, demonstrating its role in building structural complexity. chemistryviews.orgdiva-portal.org

Table 2: Transformations of the Tetrahydropyridine Scaffold

Starting Scaffold Transformation Product Scaffold Typical Reagents/Reaction Type Reference(s)
2,3,4,5-Tetrahydropyridine Reduction Piperidine Sodium Borohydride (NaBH₄), Catalytic Hydrogenation nih.gov
2,3,4,5-Tetrahydropyridine Oxidation Pyridine Chemical Oxidants cymitquimica.com

Development of Chiral Scaffolds and Enantiopure Tetrahydropyridine Derivatives in Asymmetric Synthesis

In asymmetric synthesis, controlling the three-dimensional arrangement of atoms is critical. The development of chiral tetrahydropyridine scaffolds has become an important area of research, enabling the synthesis of single-enantiomer products for applications in medicine and materials science.

High levels of stereocontrol have been achieved through various catalytic methods. For example, rhodium-catalyzed asymmetric reductive Heck reactions using aryl boronic acids and pyridine precursors can produce 3-substituted tetrahydropyridines with excellent enantioselectivity. organic-chemistry.org These enantioenriched products are valuable intermediates that can be reduced to provide access to a wide variety of chiral 3-substituted piperidines. organic-chemistry.org Similarly, palladium-catalyzed asymmetric intramolecular Heck reactions have been developed to furnish 3-substituted tetrahydropyridines with high enantioselectivity. organic-chemistry.org

Organocatalysis also provides a route to chiral tetrahydropyridine derivatives. An ionic liquid-supported (S)-proline organocatalyst, which incorporates a structure similar to tetrahydropyridine, has been used for the diastereo- and enantioselective synthesis of highly functionalized tetrahydropyridines. This approach highlights the dual role of the heterocyclic motif, both as the target scaffold and as part of the catalytic system. The development of ferrocene-fused tetrahydropyridine derivatives introduces planar chirality, opening potential applications as unique chiral ligands and catalysts in asymmetric reactions.

Application in the Design and Synthesis of Ligands for Catalytic Organic Reactions

Derivatives of tetrahydropyridine are actively researched for their use as ligands in transition-metal catalysis. The nitrogen atom in the ring can coordinate with metal centers, and by modifying the substituents on the ring, the electronic and steric properties of the resulting metal complex can be fine-tuned to control catalytic activity and selectivity.

While research into ligands based on the simple 2,3,4,5-tetrahydropyridine skeleton is specific, the broader class of partially or fully hydrogenated pyridine rings is significant. Pyridones, which can be considered derivatives, are effective ligands for transition metals like rhodium and have been employed in asymmetric amination reactions. The development of chiral ligands based on these scaffolds is particularly crucial for enantioselective catalysis. Furthermore, tetradentate aminopyridine ligands have been successfully used to create single-component nickel catalysts for the cycloaddition of CO₂ and epoxides, demonstrating the utility of pyridine-based structures in promoting important chemical transformations under mild conditions. rsc.org

Contributions to the Synthesis of Chemically-Derived Probes for Investigating Biochemical Pathways and Targets

Tetrahydropyridine derivatives are integral to the synthesis of biologically active compounds that serve as chemical probes for studying biochemical processes and disease mechanisms. researchgate.net These molecules are designed to interact with specific biological targets, such as enzymes or receptors, allowing researchers to investigate their function and role in diseases like Parkinson's and Alzheimer's. researchgate.net

Structure-activity relationship (SAR) studies on tetrahydropyridine derivatives have been crucial in identifying the key structural features that govern their biological activity and selectivity.

Monoamine Oxidase (MAO) Inhibitors: SAR studies on tetrahydropyridine derivatives as MAO inhibitors have elucidated the molecular requirements for potent and selective inhibition, providing tools to study the role of MAO in neurological disorders.

Acetylcholinesterase (AChE) Inhibitors: In the pursuit of treatments for Alzheimer's disease, SAR studies of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives have shown how different substituents on the aryl ring can lead to effective binding at the enzyme's active site.

In a different context, the synthesis of specific derivatives like 6-acetyl-1,2,3,4-tetrahydropyridine (ATHP) is necessary to create pure analytical standards. maine.edu These standards are essential for developing quantitative methods, such as GC-MS, to detect and measure the compound in complex matrices like beer, where it contributes to "mousy" off-flavors. maine.edu In this role, the synthesized compound acts as a probe for analytical and quality control purposes.

Research on Tetrahydropyridine Derivatives as Corrosion Inhibitors in Chemical Environments

Nitrogen-containing heterocyclic compounds are recognized as effective corrosion inhibitors for metals, particularly for steel in acidic environments. koreascience.kr Derivatives of tetrahydropyridine and related N-heterocycles function by adsorbing onto the metal surface, creating a protective barrier that impedes the electrochemical processes of corrosion. koreascience.krresearchcommons.org The nitrogen heteroatom, along with any conjugated double bonds or aromatic rings in the structure, facilitates this adsorption. koreascience.kr

The mechanism of inhibition is often a mix of physisorption (electrostatic interaction) and chemisorption (bond formation between the inhibitor and the metal). researchgate.net Research has shown that various derivatives of related N-heterocycles are effective inhibitors.

Table 3: Examples of N-Heterocyclic Corrosion Inhibitors and Their Performance

Inhibitor Class Metal Environment Inhibition Type Key Finding Reference(s)
Dihydropyrimidine Derivative Mild Steel H₂SO₄, HCl Mixed-Type Inhibition efficiency increases with concentration. pnu.ac.ir
Tetrahydropyrimidine Derivatives Mild Steel H₂SO₄ Mixed-Type Adsorption follows the Langmuir isotherm. koreascience.kr
Tetrahydro-triazolo-pyrimidinol Derivatives Steel HCl Not specified Protection degree over 95% at concentrations ≥ 0.50 g·dm⁻³. researchgate.net

These studies demonstrate that the core heterocyclic structure, when appropriately functionalized, provides a robust platform for designing effective corrosion inhibitors. The inhibitor molecules physically block the metal surface and can interfere with both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of corrosion. researchcommons.org

Role in the Chemical Synthesis of Specific Aroma Compounds and Contributions to Food Chemistry Research

Derivatives of 2,3,4,5-tetrahydropyridine are significant contributors to the flavor and aroma of many common foods. Specifically, 6-acetyl-2,3,4,5-tetrahydropyridine is a potent aroma compound responsible for the characteristic biscuity, cracker-like, or popcorn-like scent of baked goods. wikipedia.org This compound, along with its structural isomer 2-acetyl-1-pyrroline, is formed during the thermal processing of food through the Maillard reaction. wikipedia.org Both compounds have exceptionally low odor thresholds, making them key contributors to food aroma even at trace concentrations. wikipedia.org

The synthesis of these important flavor compounds is a topic of interest in food chemistry. Various synthetic routes have been developed to produce 6-acetyl-2,3,4,5-tetrahydropyridine and its tautomer, 6-acetyl-1,2,3,4-tetrahydropyridine, to serve as analytical standards and for use in flavor applications. acs.orgacs.org Research in this area helps food scientists understand flavor formation and control off-flavors. For example, the presence of these tetrahydropyridine derivatives is linked to the "mousy" off-flavor that can develop in some sour and wild beers, making their detection and control a quality concern for the brewing industry. maine.edu

Table 4: Presence of 6-Acetyl-2,3,4,5-tetrahydropyridine in Food Products

Food Product Associated Aroma/Flavor Reference(s)
White Bread Typical bread aroma wikipedia.orgacs.org
Popcorn Popcorn scent wikipedia.org
Tortillas Characteristic baked aroma wikipedia.org
Cooked Rice Major flavor component acs.org
Roasted Duck Liver Key aroma compound acs.org

Academic Research on Substituted 2,3,4,5 Tetrahydropyridine Derivatives and Structural Analogs

Synthesis and Exploration of Structural Diversity in Substituted Tetrahydropyridines

The generation of structurally diverse tetrahydropyridines is a cornerstone of synthetic organic chemistry, with numerous methods developed to access this important heterocyclic core. These methods range from classical cyclization reactions to modern catalytic processes, enabling the introduction of a wide array of functional groups.

A foundational method for creating the parent 2,3,4,5-tetrahydropyridine involves the dehydrohalogenation of N-chloropiperidine using a strong base like potassium hydroxide (B78521) in ethanol. orgsyn.org This reaction proceeds through the formation of the N-chloro intermediate from piperidine (B6355638), which is then treated with base to eliminate hydrogen chloride, yielding the cyclic imine. orgsyn.org This imine is often isolated as its more stable trimer. orgsyn.org Similar sequences have been employed to create substituted versions of 2,3,4,5-tetrahydropyridine. orgsyn.org

Modern catalytic methods offer elegant and efficient access to highly functionalized derivatives. Rhodium-catalyzed C–H activation, followed by alkenylation and electrocyclization, provides a convergent route to 1,2-dihydropyridines, which are versatile precursors for tetrahydropyridine (B1245486) synthesis. acs.org Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions can produce 3-substituted tetrahydropyridines with high yield and excellent control over stereochemistry. organic-chemistry.org Other catalytic approaches include:

Tandem Ring-Closing Metathesis-Isomerization: This one-step sequence uses a ruthenium catalyst to convert N-allyl-N-homoallylamines into cyclic enamides, which are structurally related to tetrahydropyridines. organic-chemistry.org

Suzuki Coupling: This cross-coupling reaction can form 6- or 7-substituted N-alkoxycarbonyl-3,4-dihydro-2H-pyridines from lactam-derived vinyl triflates. organic-chemistry.org

Palladium-Catalyzed Cyclization-Heck Reaction: Allenamides can undergo this reaction to build functionalized 3-methylene-5-aryl-1,2,3,4-tetrahydropyridines. organic-chemistry.org

Multicomponent reactions (MCRs) have also emerged as powerful tools for generating molecular diversity. A domino reaction involving aldehydes, cyano-containing acids, esters of 3-oxocarboxylic acid, and ammonium (B1175870) acetate (B1210297) can produce polysubstituted 1,4,5,6-tetrahydropyridines stereoselectively through a six-step sequence that includes Knoevenagel condensation, Michael addition, and Mannich reaction steps. nih.gov

The table below summarizes some of the key synthetic strategies employed to generate substituted tetrahydropyridines.

Synthetic MethodKey Reagents/CatalystsType of Derivative ProducedReference
DehydrohalogenationPiperidine, Calcium Hypochlorite, KOHUnsubstituted or simple substituted 2,3,4,5-tetrahydropyridines orgsyn.org
Rh-Catalyzed C-H FunctionalizationRh(I) complexes, Imines, AlkynesHighly substituted piperidines via dihydropyridine (B1217469) intermediates acs.org
Multicomponent Domino ReactionAldehydes, C-H acids, Ammonium acetatePolysubstituted 1,4,5,6-tetrahydropyridines nih.gov
Rh-Catalyzed Asymmetric Reductive Heck ReactionRh catalyst, Boronic acidsEnantioenriched 3-substituted tetrahydropyridines organic-chemistry.org

Structure-Reactivity and Structure-Function Relationships in Tetrahydropyridine Chemistry

Understanding the relationship between a molecule's three-dimensional structure and its chemical reactivity or biological function is a primary goal of medicinal chemistry. For tetrahydropyridine derivatives, these structure-activity relationships (SARs) guide the design of compounds with enhanced potency, selectivity, and desired physiological effects.

A common strategy in SAR studies is to divide a lead compound into distinct structural units and systematically modify each one. For a series of 1,2,3,6-tetrahydropyridinopyrimidine derivatives developed as corticotropin-releasing factor(1) (CRF(1)) receptor antagonists, researchers conceptualized the molecules as having three key units: a hydrophobic "Up-Area," a proton-accepting "Central-Area," and an aromatic "Down-Area". nih.gov By modifying substituents in these areas, they discovered that compound 2m (CRA0165) , a 5-aryl-1,2,3,6-tetrahydropyridinopyrimidine, exhibited the highest affinity for the receptor. nih.gov

In another example, the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core (a ring-fused tetrahydropyridine system) was identified as a novel chemical scaffold for cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. acs.org Extensive SAR studies revealed that:

Replacing a 5'-trifluoromethyl-pyrazolyl group with other heteroaromatic rings led to a significant drop in potency. acs.org

Modifying substituents on the pyrazolyl residue, such as replacing the trifluoromethyl group with a phenyl group, also caused a marked loss of activity. acs.org

The size of the heterocyclic ring was crucial; expanding the six-membered tetrahydropyridine ring to a seven-membered tetrahydro-azepino ring resulted in a 38-fold decrease in potency. acs.org

These studies highlight how subtle changes to the molecular structure—be it the nature of a substituent or the size of a ring—can have a profound impact on biological function.

Compound ClassStructural ModificationEffect on FunctionReference
CRF(1) Receptor AntagonistsIntroduction of 5-aryl group on tetrahydropyridine ringIncreased receptor affinity nih.gov
CFTR PotentiatorsReplacement of 5'-trifluoromethyl-pyrazolyl groupMarked loss of activity acs.org
CFTR PotentiatorsExpansion of tetrahydropyridine to tetrahydro-azepine ring38-fold drop in potency acs.org

Design and Synthesis of Bioisosteric Analogs and Ring-Fused Systems Incorporating the Tetrahydropyridine Moiety

Bioisosteric replacement is a widely used strategy in drug design where an atom or group of atoms is exchanged for another with similar physical or chemical properties to enhance a desired biological or physical property without making a drastic change to the chemical structure. This approach is frequently applied to the tetrahydropyridine scaffold to optimize drug-like characteristics. A classic example of a bioisostere is the tetrazole ring, which is often used as a surrogate for a carboxylic acid group to improve metabolic stability and cell permeability. nih.gov

The synthesis of ring-fused systems, where the tetrahydropyridine moiety is incorporated into a larger polycyclic structure, offers another avenue to new chemical entities. Such systems often exhibit constrained conformations, which can lead to higher affinity and selectivity for biological targets.

Key examples include:

Tetrahydro-γ-carbolines (2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles): These molecules, which feature a tetrahydropyridine ring fused to an indole, have been identified as a promising chemotype for CFTR potentiators. acs.org Their rigid structure is crucial for activity.

Manganese-Catalyzed Synthesis of Fused Quinolines and Pyridines: Catalytic protocols have been developed for the direct synthesis of ring-fused pyridines and quinolines from γ-amino alcohols and ketones, providing an efficient route to bicyclic and tricyclic N-heterocycles. rsc.org

Multicomponent Reactions for Fused Systems: MCRs have been utilized to construct complex tetrahydropyridine-fused polycyclic compounds in a single, efficient step. researchgate.net

Partial Lysergamides: Complex molecules like partial lysergamides, which are simplified analogues of LSD, can contain tetrahydropyridine-like structures within their fused-ring systems and interact with serotonin (B10506) receptors. wikipedia.org

Original Group/ScaffoldBioisosteric Replacement/Fused SystemRationale/Example ApplicationReference
Carboxylic Acid1H-TetrazoleEnhances drug-like properties, metabolic stability. nih.gov
Simple TetrahydropyridineTetrahydro-γ-carbolineCreates a rigid, fused system for improved biological activity (CFTR potentiators). acs.org
Acyclic PrecursorsFused Quinolines/PyridinesDirect synthesis of complex polycyclic N-heterocycles via catalysis. rsc.org

Investigating the Influence of Substituents on the Chemical Behavior, Conformation, and Stereochemistry of Tetrahydropyridines

The placement and nature of substituents on the tetrahydropyridine ring profoundly influence its chemical properties, three-dimensional shape (conformation), and the spatial arrangement of its atoms (stereochemistry).

Conformation: The 2,3,4,5-tetrahydropyridine ring is not planar. Due to the presence of both sp²-hybridized (at the C=N double bond) and sp³-hybridized carbon atoms, the ring adopts a non-planar conformation to minimize strain. X-ray diffraction studies of densely substituted tetrahydropyridine derivatives have revealed conformations such as a "flatted boat" or a "twisted chair". nih.gov The specific conformation is determined by the substituents, which seek to minimize unfavorable steric interactions. For instance, in substituted cyclohexanes, which are structurally related, bulky substituents strongly prefer to occupy an equatorial position rather than a more sterically hindered axial position to achieve the lowest energy state. youtube.com

Stereochemistry: When new stereogenic centers are formed during the synthesis of tetrahydropyridines, the reaction often proceeds with high stereoselectivity. In the multicomponent synthesis of 1,4,5,6-tetrahydropyridines, products with two or three stereogenic centers were formed as single diastereoisomers, as confirmed by X-ray crystallography. nih.gov This stereochemical outcome is dictated by the reaction mechanism, where intermediates adopt the most stable transition state, guiding the approach of reagents from the least hindered face. The stereochemistry of the final molecule is critical, as different stereoisomers of a drug can have vastly different biological activities and metabolic fates. researchgate.net

Chemical Behavior: Substituents alter the electron distribution within the ring, affecting its reactivity. For example, in the synthesis of 1,2,3,4-tetrahydropyridine derivatives designed as analogs of the natural antioxidant betalamic acid, the stability of the final compounds towards oxygen was found to be highly dependent on the substituent at the 4-position. nih.gov A tetrahydropyridone derivative was stable against oxidation, while a methylenetetrahydropyridine was rapidly oxidized. nih.gov

Substituent FeatureInfluence on ConformationInfluence on StereochemistryInfluence on ReactivityReference
Bulky GroupsFavor equatorial positions to minimize 1,3-diaxial strain. Can force ring into specific conformations (e.g., twisted chair).Directs the stereochemical outcome of additions to the ring.Can sterically hinder reactions at nearby sites. nih.govyoutube.com
Electron-Withdrawing/Donating GroupsCan influence bond lengths and angles slightly through electronic effects.Can influence the stereoelectronics of certain reactions.Modulates the nucleophilicity/electrophilicity of the ring, affecting stability and reaction pathways. nih.gov
Hydrogen-Bonding GroupsCan form intramolecular hydrogen bonds that lock the molecule into a specific conformation (e.g., boat conformation).Can direct the stereochemical course of reactions through transition state stabilization.Can participate in catalysis or alter solubility and physical properties. nih.gov

Q & A

Basic: What are common synthetic routes for preparing 2,3,4,5-tetrahydropyridine hydrochloride?

A typical method involves acid-catalyzed cyclization or deprotection of tert-butoxycarbonyl (Boc)-protected intermediates in polar solvents like methanol. For example, hydrochloric acid can be added to a Boc-protected precursor in methanol under stirring at room temperature to yield the hydrochloride salt . Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products.

Basic: What safety protocols are essential when handling this compound?

Researchers must wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. Work should be conducted in a fume hood to prevent inhalation. Waste must be segregated and disposed via professional hazardous waste services to comply with environmental regulations . Emergency procedures, such as rinsing exposed skin with water and seeking medical attention, are mandatory .

Basic: How can researchers assess the purity of this compound?

Reverse-phase HPLC with UV detection is widely used. A standard protocol involves:

  • Preparing test and reference solutions at matched concentrations.
  • Injecting equal volumes into a C18 column.
  • Quantifying impurities using peak area ratios against a calibration curve .
    For accurate results, ensure mobile phase compatibility and validate the method with spiked samples .

Advanced: What strategies are used to study the metabolic pathways of tetrahydropyridine derivatives?

In vitro metabolism assays with human liver microsomes or recombinant cytochrome P-450 enzymes (e.g., CYP3A4, CYP2D6) can identify primary metabolites. Techniques include:

  • Radiolabeled tracer studies (e.g., [¹⁴C]-labeled compounds) to track metabolic fate.
  • LC-MS/MS for structural elucidation of metabolites like N-demethylated or oxidized derivatives .

Advanced: How can reaction mechanisms for tetrahydropyridine synthesis be optimized?

Phosphine-catalyzed [4+2] annulation between α,β-unsaturated esters and imines is a robust method. Key parameters include:

  • Catalyst selection (e.g., PBu₃ for higher yields).
  • Solvent polarity (dichloromethane or toluene).
  • Temperature control (room temperature to reflux).
    Reaction monitoring via TLC or NMR ensures intermediate stability and regioselectivity .

Advanced: How are trace impurities quantified in pharmaceutical-grade tetrahydropyridine derivatives?

Limit tests using ultra-sensitive HPLC-MS are employed. For example:

  • A calibration curve is generated with a reference impurity (e.g., 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine).
  • The impurity percentage is calculated using the formula:
Cstd×RsampleW×Rstd×1000(rsamplerstd) \frac{C_{\text{std}} \times R_{\text{sample}}}{W \times R_{\text{std}}} \times 1000 \left( \frac{r_{\text{sample}}}{r_{\text{std}}} \right)

where CstdC_{\text{std}} is the reference concentration and RR represents peak responses .

Advanced: What techniques are used for structural elucidation of tetrahydropyridine derivatives?

  • X-ray crystallography resolves absolute configurations, particularly for chiral centers.
  • ¹H/¹³C NMR identifies substitution patterns (e.g., distinguishing 1,2,3,6- vs. 2,3,4,5-tetrahydropyridine isomers via coupling constants and chemical shifts).
  • FT-IR confirms functional groups like NH⁺ in hydrochloride salts .

Advanced: How do solvent and counterion choices affect the stability of this compound?

  • Polar aprotic solvents (e.g., DMF) may induce decomposition via hydrolysis.
  • Hydrochloride salts improve stability over free bases by reducing hygroscopicity.
  • Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis are recommended .

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